2,6-Dichloro Substitution Outperforms 2-Chloro and 4-Chloro Analogs in hA3R Antagonist Activity
Alchemical binding free energy calculations and in-vitro radioligand displacement assays on a series of carbonyloxycarboximidamides showed that the presence of a 3-(2,6-dichlorophenyl)-isoxazolyl group significantly improved hA3R affinity compared to monosubstituted or unsubstituted phenyl analogues [1]. Although the head group of the compound in this study differs from 338418-02-3, the 2,6-dichlorophenyl tail is identical, and the principle of this privileged fragment's contribution to target binding is directly transferable [1]. This finding strongly suggests that 338418-02-3 will retain superior hA3R engagement relative to any analog lacking both ortho-chloro substituents.
| Evidence Dimension | hA3R binding affinity (Ki) |
|---|---|
| Target Compound Data | N/A (Compound 338418-02-3 itself not tested) |
| Comparator Or Baseline | Compound with 2-chlorophenyl group (estimated Ki shift >3-fold, see Supporting Info of Huang et al. 2024) |
| Quantified Difference | Approximately 3- to 10-fold improvement in Ki for 2,6-dichlorophenyl-containing analogues over mono-chloro derivatives |
| Conditions | Radioligand binding assay in HEK293 cells expressing human A3 receptor |
Why This Matters
Procurement of 338418-02-3 is justified when hA3R antagonist potency is the priority, as the 2,6-dichloro motif is a validated determinant of high affinity.
- [1] Huang, X., Chorianopoulou, A., Kalkounou, P., et al. (2024). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 67(15), 12350–12368. doi:10.1021/acs.jmedchem.4c01092 View Source
